2-Iodo-4-nitroanisole
Overview
Description
2-Iodo-4-nitroanisole is an organic compound with the molecular formula C7H6INO3. It is characterized by the presence of an iodine atom, a nitro group, and a methoxy group attached to a benzene ring. This compound is typically an orange-yellow crystalline powder with a faint special aroma . It is poorly soluble in water but soluble in ethanol, carbon disulfide, and emulsions .
Scientific Research Applications
2-Iodo-4-nitroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
The conversion of 4-iodoanisole into 2-iodo-4-nitroanisole by nitric acid has been shown to occur by rapid nitrodeiodination and iodination to give 2,4-di-iodoanisole and 4-nitroanisole, gradual nitrodeiodination of the former compound at the 4-position with the production of free iodine, and then very slow iodination of the latter compound at the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-4-nitroanisole can be synthesized through the nitration of 4-iodoanisoleThe reaction conditions typically require a controlled temperature to prevent over-nitration and ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-nitroanisole undergoes various chemical reactions, including:
Nitration: Introduction of additional nitro groups.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Replacement of the iodine atom with other substituents.
Common Reagents and Conditions
Nitration: Nitric acid is commonly used as the nitrating agent.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: Reagents like sodium iodide in acetone for halogen exchange reactions.
Major Products
Nitration: Formation of polynitroanisoles.
Reduction: Formation of 2-amino-4-nitroanisole.
Substitution: Formation of various substituted anisoles depending on the substituent introduced.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-4-methoxy-1-nitrobenzene
- 2-Iodo-4-nitrophenol
- 2-Iodo-4-nitrotoluene
Uniqueness
2-Iodo-4-nitroanisole is unique due to the presence of both an iodine atom and a nitro group on the same aromatic ring, which imparts distinct chemical reactivity and properties. The methoxy group further influences its solubility and reactivity compared to similar compounds .
Properties
IUPAC Name |
2-iodo-1-methoxy-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQBNJHOTNIGDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202294 | |
Record name | 2-Iodo-4-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5399-03-1 | |
Record name | 2-Iodo-1-methoxy-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5399-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-4-nitroanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005399031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5399-03-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3739 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Iodo-4-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodo-4-nitroanisole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F39YW2EN9X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-iodo-4-nitroanisole formed from 4-iodoanisole?
A1: The conversion of 4-iodoanisole to this compound by nitric acid is not a direct process. Research [, ] shows it involves a multi-step mechanism:
Q2: What is the role of nitrous acid in this conversion, and what does it tell us about the reaction pathway?
A2: Nitrous acid, along with hydrogen ions, acts as a catalyst in this conversion [, ]. The research suggests that the initial step in the mechanism is likely nitrosodeiodination, where a nitroso group (NO) replaces iodine. This is supported by the catalytic role of nitrous acid, which can readily form nitrosyl species. Furthermore, the research found a very low ortho:para ratio for the methoxy group during nitrosodeiodination, offering insight into the directing effects of substituents during this reaction. This information helps researchers understand the reactivity and positional selectivity in electrophilic aromatic substitution reactions involving iodine and nitro groups.
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